molecular formula C9H12N2O B181748 Formamide, N-[4-(dimethylamino)phenyl]- CAS No. 18606-63-8

Formamide, N-[4-(dimethylamino)phenyl]-

Cat. No.: B181748
CAS No.: 18606-63-8
M. Wt: 164.2 g/mol
InChI Key: VMRZUAJHJKVYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, N-[4-(dimethylamino)phenyl]-, is a substituted formamide derivative characterized by a 4-(dimethylamino)phenyl group attached to the nitrogen atom of the formamide backbone. While direct data on its biological activity is sparse in the provided evidence, structural analogs suggest roles in fluorescence sensing and medicinal chemistry (see below).

Properties

CAS No.

18606-63-8

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]formamide

InChI

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-7H,1-2H3,(H,10,12)

InChI Key

VMRZUAJHJKVYSX-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC=O

Other CAS No.

18606-63-8

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Formamide Derivatives with Aromatic Substituents
Compound Name Substituent(s) Key Properties/Applications Reference
N-(4-Methylphenyl)formamide 4-methylphenyl Phase transitions under thermal stress
N-(2,4-Dimethylphenyl)formamide 2,4-dimethylphenyl Analytical reagent (purity ≥95%)
(Z/E)-N-(4-Hydroxystyryl)formamide 4-hydroxystyryl Antimicrobial activity against E. coli
N-[4-(Dimethylamino)phenyl]formamide 4-dimethylaminophenyl Low-yield hydrogenation substrate
CDPA (Schiff base derivative) 4-dimethylaminophenyl + coumarin Red-emitting AIE material (ΦF up to 26.33%)

Key Observations :

  • Material Science Applications: Derivatives like CDPA, which incorporate dimethylaminophenyl groups into larger conjugated systems, demonstrate strong aggregation-induced emission (AIE) and solvatochromic effects, making them suitable for optoelectronic devices .

Functional Analogues: Linker and Spacer Modifications

Formamide derivatives with non-aromatic modifications highlight the impact of linker groups:

Table 2: Comparison of Formamide Derivatives with Modified Linkers
Compound Name Linker/Spacer Key Findings Reference
Hydrazine carboxamide-linked mustards Hydrazine carboxamide Enhanced cytotoxicity vs. urea spacers
N-[4-(Hydrazinocarbonyl)phenyl]propanamide Hydrazinecarbonyl Structural studies for drug design
Target compound (N-[4-(dimethylamino)phenyl]formamide) None (direct aryl group) Limited catalytic utility

Key Observations :

  • Hydrazine Linkers : Compounds with hydrazine carboxamide spacers show improved cytotoxic activity in anticancer drug candidates compared to urea-linked analogs, suggesting that linker flexibility and electronic properties critically influence bioactivity .

Physicochemical and Spectral Properties

  • Solvatochromism: CDPA, a dimethylaminophenyl-containing Schiff base, exhibits red-shifted fluorescence in polar solvents due to twisted intramolecular charge transfer (TICT) effects . Similar behavior is plausible for the target compound.
  • Stability: The dimethylamino group may confer oxidative sensitivity compared to halogenated derivatives (e.g., N-(4-chlorophenyl)formamide), which are more inert .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.